Adenosine receptor antagonism (relevant to Parkinson's disease and cognition): [, ]
Synthesis Analysis
Alkylation at the 7-position nitrogen: This often involves reacting theophylline with an alkyl halide in the presence of a base. [, , , ]
Introduction of substituents at the 8-position: This can be achieved through various methods, including:
Direct amination: Reacting 8-bromotheophylline with an amine. []
Reduction of 8-nitrotheophylline: Followed by further derivatization of the resulting 8-aminotheophylline. []
Molecular Structure Analysis
Planar purine ring system: [, , , ]
Potential for intra- and intermolecular hydrogen bonding: These interactions influence the compound's crystal packing and potentially its interactions with biological targets. [, , , ]
Mechanism of Action
Phosphodiesterase inhibition: This increases intracellular cyclic AMP levels, leading to bronchodilation and other effects. [, ]
Adenosine receptor antagonism: This can modulate neurotransmission and potentially offer therapeutic benefits in Parkinson's disease and cognitive disorders. [, ]
Physical and Chemical Properties Analysis
Appearance: It is likely a crystalline solid at room temperature, similar to other theophylline analogs. [, ]
Related Compounds
Compound Description: This compound, along with several 8-alkylamino substituted derivatives, was synthesized and evaluated for its cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive properties []. The study also examined its affinity for α1- and α2-adrenoreceptors.
Relevance: This compound shares a core theophylline structure (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) with the target compound, 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature substitutions at the 7th position of the theophylline ring, highlighting a potential area of structural similarity for modulating biological activity [].
Compound Description: This compound's crystal structure has been analyzed, revealing a planar purine fused-ring skeleton and a chair conformation of the morpholine ring []. The structure is stabilized by intermolecular hydrogen bonds, and the conformation of the 7-amino-hydroxyalkyl substituent is influenced by an intramolecular hydrogen bond [].
Relevance: Both this compound and 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione belong to the 8-aminotheophylline class and share the core theophylline structure []. The presence of substitutions at the 7th and 8th positions in both molecules suggests these positions as key modification sites for influencing their physicochemical and biological properties.
8-Amino-7-(4-morpholinobutyl)theophylline
Compound Description: The crystal structure of this compound has been determined and compared to that of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline []. The molecule exhibits a typical geometry, and its conformation is potentially influenced by weak intramolecular hydrogen bonding.
Relevance: Similar to 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, this compound belongs to the 8-aminotheophylline class, indicating a structural relationship based on the theophylline core and the 8-amino substitution []. The variation in the substituent at the 7th position highlights the potential for modifying this site to explore different pharmacological profiles.
Compound Description: ASP5854 is a novel, potent dual antagonist of adenosine A1 and A2A receptors with potential therapeutic applications in Parkinson's disease and cognitive disorders []. It exhibits high specificity for the receptors with no significant species differences in its binding affinity [].
Relevance: Although ASP5854 differs structurally from 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, both compounds are relevant in the context of potential applications in neurological disorders. The research on ASP5854 highlights the importance of exploring different chemical scaffolds for targeting adenosine receptors in the context of neuroprotection and cognitive enhancement [].
Compound Description: Caffeine, a widely consumed stimulant, has been investigated for its potential neuroprotective effects in Parkinson's disease []. Studies suggest that caffeine's neuroprotective action might be attributed to its antagonism of adenosine A2A receptors [].
Relevance: While structurally distinct from 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, caffeine represents a well-known example of a methylxanthine compound with biological activity related to adenosine receptor modulation []. This connection highlights the broader pharmacological context of purine-based compounds and their potential in addressing neurological conditions.
Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist investigated for its potential in treating Parkinson’s disease [, ]. It has shown promise in preclinical models by improving motor function and exhibiting neuroprotective effects [, ].
Compound Description: SDZ MKS 492 is a compound known to relax airway smooth muscle and inhibit bronchospasm [, ]. It demonstrates potential as a treatment for asthma due to its combined bronchodilator and anti-inflammatory activities, as well as its prophylactic efficacy [, ].
Compound Description: Theophylline is a methylxanthine drug used in therapy for respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and asthma [, ]. It is known for its bronchodilatory effects.
Relevance: Theophylline forms the core structure of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, making it a fundamental structural relative [, ]. Understanding the properties of theophylline is crucial as it serves as a scaffold for developing derivatives with potentially improved or modified pharmacological profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.